3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid

β-amino acid peptidomimetic proteolytic stability

For hydrophobic peptide synthesis, generic Fmoc-α-amino acids often cause on-resin aggregation, reducing crude purity. This Boc-β-amino acid building block (CAS 193633-60-2) offers a direct solution. Key evidence-based advantages: • Achieves 15-25% higher crude purities vs. Fmoc-SPPS for hydrophobic sequences, lowering HPLC burden. • The biphenyl-β-amino acid core maps to the NEP S1′ pocket, enabling sub-nanomolar inhibitor development (IC₅₀ 1.9 nM). • Supplied as a racemic ≥99% HPLC crystalline solid (Mp 143-150 °C), ideal for chiral resolution and lead optimization workflows.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 193633-60-2
Cat. No. B068087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
CAS193633-60-2
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
InChIKeyZWLSFMKIYINIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected β-Amino Acid Building Block Overview


3-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid (CAS 193633-60-2), also known as Boc-(R,S)-3-amino-3-(biphenyl)propionic acid, is a synthetic β-amino acid derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid moiety at the β‑carbon . Its structure incorporates a biphenyl side chain that provides significant hydrophobicity (calculated LogP ≈ 4.47 ) and π‑stacking potential. The compound is commercially supplied as a racemic (R,S) mixture with a purity of ≥99% (HPLC) and a melting point of 143–150 °C . It serves primarily as a protected building block in solid‑phase and solution‑phase peptide synthesis, as well as an intermediate in the preparation of neutral endopeptidase (NEP) inhibitors .

Racemic β-amino acid building block
Boc protection compatible with acid-labile SPPS
Biphenyl side chain for hydrophobic pocket interactions
Precursor for NEP inhibitor pharmacophore studies

Structural Distinctions from Generic Alternatives


Although numerous Boc‑protected amino acids are available for peptide synthesis, direct substitution of CAS 193633‑60‑2 with generic alternatives introduces critical differences in molecular geometry, lipophilicity, and synthetic compatibility. The compound is a β‑amino acid in which the amino group resides on the β‑carbon, creating a two‑carbon spacer between the amine and the carboxylic acid . This is categorically different from the more common α‑amino acid regioisomer Boc‑biphenylalanine (e.g., CAS 147923‑08‑8), where the amino group is on the α‑carbon. This positional change alters hydrogen‑bonding patterns in peptide backbones, metabolic stability toward proteases, and the conformational preferences of resulting peptidomimetics [1]. Furthermore, the racemic (R,S) nature of the commercial product versus enantiopure alternatives dictates the stereochemical outcome of downstream couplings. Consequently, procurement specifications must explicitly address β‑vs‑α amino acid identity, protecting‑group chemistry, and stereochemical composition.

α-Amino acid analogues
β-Amino acid C2–C3 spacing alters hydrogen bonding and protease susceptibility; α-regioisomers may shift conformational preferences and stability profiles.
Fmoc-protected forms
Boc enables TFA deprotection; Fmoc/piperidine may not suit acid-sensitive sequences or aggregation-prone hydrophobic peptides, potentially reducing crude purity.
Enantiopure (S)-enantiomer
Racemic mixture supports cost-efficient screening; enantiopure form changes stereochemical outcome and procurement cost, requiring verification for chiral requirements.

Key Differentiation Against Closest Analogs


β-Amino Acid Backbone and Proteolytic Stability

The target compound is a β-amino acid, meaning the amine and carboxylic acid are separated by two carbon atoms (C2–C3) rather than the single‑carbon separation (C2) found in α-amino acids such as Boc‑biphenylalanine (CAS 147923‑08‑8) . Circular dichroism studies on Boc‑protected Bip‑containing dipeptides demonstrated that β-amino acid incorporation significantly alters induced circular dichroism (ICD) signals compared to α-amino acid counterparts, reflecting altered conformational preferences in solution [1]. Specifically, Boc‑Bip‑L‑β3‑HAla‑OMe exhibited a significant ICD, whereas analogous α‑amino acid dipeptides showed different chiroptical signatures [1]. These conformational differences translate into altered proteolytic stability: peptides containing β-amino acids are generally resistant to common proteases that cleave α-peptide bonds [2].

Backbone Conformation
Class-level inference
Distinct ICD signals vs. α-analogues; C2–C3 spacing alters solution conformation
Supports peptidomimetic stability screening
CD in MeOH; class-level resistance to proteases
β-amino acid peptidomimetic proteolytic stability circular dichroism Bip method

Biphenyl Hydrophobicity and Membrane Partitioning

The biphenyl substituent of CAS 193633‑60‑2 contributes substantially greater lipophilicity than the monophenyl group found in simpler Boc‑β‑amino acids such as Boc‑β‑homophenylalanine. The predicted LogP (octanol‑water partition coefficient) for the target compound is 4.47 , while Boc‑β‑homophenylalanine has a predicted LogP of approximately 2.4–2.8 [1]. This ~2‑log‑unit difference corresponds to a roughly 100‑fold increase in octanol preference, which directly affects passive membrane permeability, plasma protein binding, and non‑specific tissue distribution of peptides incorporating this building block [2].

Lipophilicity
Class-level inference
LogP ~4.47 (biphenyl) vs. ~2.5 (monophenyl); ~100-fold higher octanol preference
May enhance membrane partitioning assessment
In silico prediction; verify experimentally
lipophilicity LogP membrane permeability QSAR biphenyl

Boc vs. Fmoc Orthogonal Deprotection Strategy

The Boc protecting group of CAS 193633‑60‑2 enables acid‑labile deprotection using trifluoroacetic acid (TFA), which is the cornerstone of classical Boc‑SPPS [1]. In contrast, Fmoc‑protected analogs (such as Fmoc‑β‑homobiphenylalanine) require basic conditions (piperidine) for deprotection [2]. This orthogonal chemistry is critical when the target peptide contains acid‑sensitive functionalities (e.g., glycosidic bonds, sulfated tyrosines, or certain phosphorylation motifs) that are incompatible with repetitive TFA treatment [3]. Quantitative comparisons of final peptide purity have shown that Boc‑SPPS can yield 85–95% crude purity for hydrophobic peptide sequences, whereas Fmoc‑SPPS of the same sequences may drop to 60–80% due to aggregation and incomplete deprotection [4].

Deprotection Strategy
Class-level inference
Boc/TFA (acid) vs. Fmoc/piperidine (base); crude purity differences of 15–25% reported for hydrophobic sequences
Supports selection when acid-sensitive motifs present
Aggregation-prone sequences may benefit from Boc-SPPS
Boc chemistry Fmoc chemistry solid-phase peptide synthesis orthogonal protection TFA deprotection

Racemic vs. Enantiopure Sourcing and Cost

CAS 193633‑60‑2 is commercially supplied as a racemic (R,S) mixture with a purity of ≥99% (HPLC) and a melting point of 143–150 °C . The enantiopure (S)‑enantiomer (CAS 1228561‑10‑1) is also available but at significantly higher cost and often with lower catalog purity (≥95%) . In applications where the stereochemistry at the β‑carbon is not critical—such as early‑stage library synthesis or racemic inhibitor screening—the racemic form provides substantial cost savings. Pricing data indicates the racemate retails at approximately 1,255 CNY/250 mg, whereas enantiopure forms typically command a 3–5× premium . However, for chiral peptidomimetics requiring defined absolute configuration, procurement of the enantiopure form is mandatory [1].

Stereochemical Form
Cross-study comparable
Racemic ≥99% purity; enantiopure ≥95% at 3–5× cost
Racemate supports cost-efficient library screening
Enantiopure required when absolute configuration essential
racemic mixture chiral separation enantiopure asymmetric synthesis cost efficiency

NEP Inhibitor Pharmacophore Design

The biphenyl β‑amino acid scaffold is central to the pharmacophore of NEP inhibitors. The crystal structure of LBQ657 (the active metabolite of sacubitril) bound to human NEP at 2 Å resolution revealed that the biphenyl moiety occupies the S1′ subsite, forming critical van der Waals contacts and π‑stacking interactions with the enzyme [1]. N‑Phosphonomethyl dipeptides incorporating a 4‑biphenylyl‑β‑alanine residue demonstrated NEP inhibition with IC₅₀ values as low as 1.9 nM [2]. CAS 193633‑60‑2 serves as a direct synthetic precursor to such β‑amino‑δ‑biphenyl‑containing NEP inhibitors, enabling late‑stage diversification at both the N‑terminus (after Boc removal) and the C‑terminus (after carboxylic acid activation) [3].

NEP Inhibition Context
Supporting evidence
Downstream NEP inhibitor IC50 = 1.9 nM reported; biphenyl occupies S1′ subsite
Supports NEP pharmacophore SAR exploration
In vitro assay; reference inhibitor derived from scaffold
neutral endopeptidase NEP inhibitor sacubitril LBQ657 structure-based drug design

Primary Research and Industrial Applications


Boc-SPPS for Aggregation-Prone β-Peptides

When synthesizing hydrophobic peptide sequences containing β‑amino acid residues, employing CAS 193633‑60‑2 in a Boc‑SPPS protocol can mitigate on‑resin aggregation that commonly plagues Fmoc‑based approaches. The acid‑labile Boc group permits repeated TFA deprotection without introducing the bulky Fmoc chromophore, resulting in crude purities 15–25% higher than Fmoc‑SPPS for similar hydrophobic sequences [1]. This directly reduces HPLC purification burden and increases overall yield of the target β‑peptide.

Fragment-Based NEP Inhibitor Screening

The biphenyl‑β‑amino acid core of CAS 193633‑60‑2 maps directly onto the S1′ binding pocket of NEP, as validated by the 2 Å co‑crystal structure of LBQ657 [2]. After Boc deprotection, the free amine can be acylated or sulfonylated to generate diverse compound libraries. The N‑phosphonomethyl dipeptide approach yielded inhibitors with sub‑nanomolar NEP IC₅₀ values (1.9 nM), demonstrating the potency achievable from this scaffold [3]. Procurement of the racemate enables initial potency screening, with chiral separation or enantioselective synthesis reserved for lead candidates.

Cell-Permeable β-Peptidomimetic Design

The high predicted LogP of 4.47 enables passive membrane permeability of β‑peptides incorporating this building block . Medicinal chemists designing cell‑permeable β‑peptidomimetics can exploit the biphenyl moiety for π‑stacking interactions with aromatic residues in hydrophobic binding pockets. Compared to β‑homophenylalanine (LogP ~2.5), the biphenyl analog provides approximately 100‑fold greater lipophilicity, allowing intracellular target engagement without introducing additional pharmacokinetic liabilities [4].

Chiral Resolution Method Development

As a racemic crystalline solid with a well‑defined melting point of 143–150 °C , CAS 193633‑60‑2 is suitable for chiral resolution studies via diastereomeric salt formation or chiral chromatography. The high purity (≥99% by HPLC) ensures that resolution experiments are not confounded by impurities. Successful resolution provides access to both enantiomers for comparative biological evaluation, enabling determination of eutomer/distomer activity ratios for downstream chiral drug candidate optimization.

Application
Selection Property
Validation Focus
Boc-SPPS for aggregation-prone peptides
β-Amino acid with acid-labile Boc protection
Deprotection efficiency; crude purity comparison
NEP inhibitor pharmacophore SAR
Biphenyl β-amino acid core
NEP binding assay; IC50 profiling
Cell-permeable peptidomimetic design
High lipophilicity biphenyl side chain
LogD measurement; permeability assay
Chiral resolution method development
Racemic crystalline solid with high purity
Chiral purity; enantiomer separation conditions
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